![molecular formula C10H15N3O3S B6642111 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide, also known as MSMP, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. MSMP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response and cell proliferation. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate inflammation. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to have a low toxicity profile in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to have a low toxicity profile in animal models. However, one of the limitations of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and its potential side effects.
Orientations Futures
Future research on 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide should focus on its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and its potential side effects. Other future directions for research include the development of more efficient synthesis methods for 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and the optimization of its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide involves the reaction of 4-aminobenzenesulfonamide with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide. This synthesis method has been optimized to produce high yields of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide with high purity.
Applications De Recherche Scientifique
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In vitro studies have shown that 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide inhibits the growth of cancer cells and induces apoptosis. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-7(2)10(14)12-8-3-5-9(6-4-8)13-17(11,15)16/h3-7,13H,1-2H3,(H,12,14)(H2,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSYUKRQWOSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

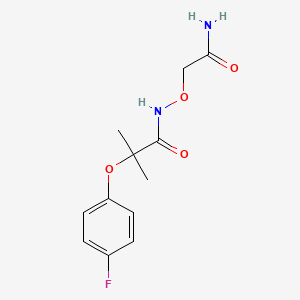
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)
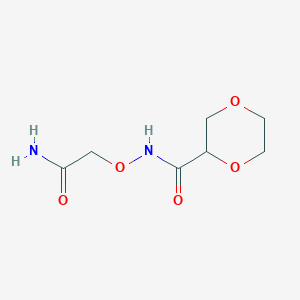
![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)
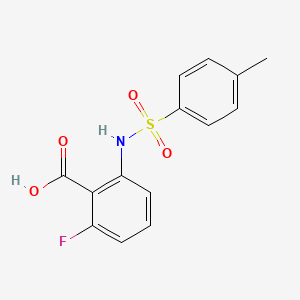
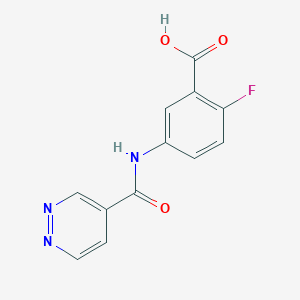
![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)
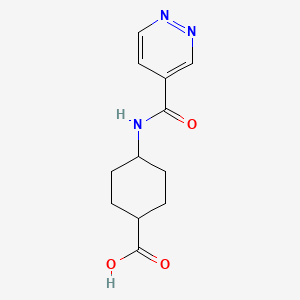
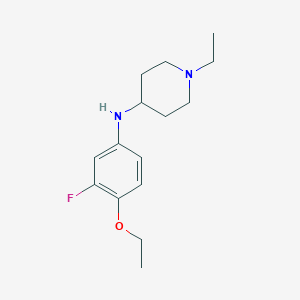
![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)